molecular formula C21H23D9O2 B1162994 Cannabigerol-d9

Cannabigerol-d9

Cat. No. B1162994
M. Wt: 325.5
InChI Key: QXACEHWTBCFNSA-QVVQTBGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabigerol-d9 (CBG-d9) contains nine deuterium atoms on the pentyl chain. It is intended for use as an internal standard for the quantification of CBG by GC- or LC-mass spectrometry. CBG is a non-psychoactive cannabinoid that activates transient receptor potential (TRP) channels of the ankyrin type-1 (TRPA1), vanilloid type-1 (TRPV1), and TRPV2 (EC50s = 0.7, 1.3, and 1.72 µM, respectively). It also acts as an antagonist of TRPM8 (IC50 = 0.16 µM) and has been shown to activate α2-adrenoceptors (EC50 = 0.2 nM) as well as block central cannabinoid (CB1) receptors and 5-HT1A receptors (KB = 51.9 nM). Furthermore, CBG can inhibit anandamide uptake by RBL-2H3 cells with an IC50 value of 11.3 µM. This product is intended for forensic and research applications.

Scientific Research Applications

Antitumor Activity

Cannabigerol (CBG) demonstrates significant potential in cancer research. It is observed to be a potent inhibitor of cancer cell growth, particularly in breast carcinoma. The inhibition of xenograft tumor growth and reduction of lung metastases suggest its therapeutic potential in cancer treatment (Ligresti et al., 2006).

Ocular Effects

CBG exhibits modest effects in lowering intraocular pressure, as seen in studies on cats. This finding is relevant for conditions like glaucoma, although more research is needed to fully understand its mechanism and potential therapeutic use (Colasanti, 1990).

Cardiovascular Effects

A study on mice revealed that acute administration of CBG significantly lowered blood pressure, suggesting its potential use in managing hypertension and related cardiovascular conditions. The mechanism appears to involve α2-adrenoreceptor activation (Vernail et al., 2022).

Enzymatic Function and Production

Research on the enzymes THCAS and CBDAS, which are involved in cannabinoid production, found that CBG acts as a precursor in cannabinoid biosynthesis. This study is crucial for biotechnological cannabinoid production and understanding the molecular mechanisms of cannabinoids (Zirpel et al., 2018).

Neurological Effects

CBG shows promise as an analgesic by inhibiting sodium conductance in dorsal root ganglion neurons. This effect may contribute to pain relief, highlighting its potential use in pain management (Ghovanloo et al., 2022).

Neuroinflammation and Neurodegenerative Diseases

CBG and its derivatives demonstrate anti-inflammatory effects in neurodegenerative diseases like multiple sclerosis. It activates cell membrane cannabinoid receptors and targets nuclear receptors such as PPARγ, offering a multifaceted approach to neuroinflammation treatment (Granja et al., 2012).

General Pharmacological Profile

CBG interacts with cannabinoid receptors and exhibits unique interactions with α-2 adrenoceptors and 5HT1A, suggesting its potential in treating neurological disorders and inflammatory bowel disease. Understanding its pharmacological profile is key to exploring therapeutic utilities and potential hazards (Nachnani et al., 2020).

properties

Product Name

Cannabigerol-d9

Molecular Formula

C21H23D9O2

Molecular Weight

325.5

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+/i1D3,5D2,6D2,7D2

InChI Key

QXACEHWTBCFNSA-QVVQTBGESA-N

SMILES

OC1=C(C/C=C(C)/CC/C=C(C)/C)C(O)=CC(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=C1

synonyms

CBG-d9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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